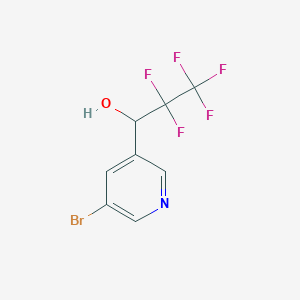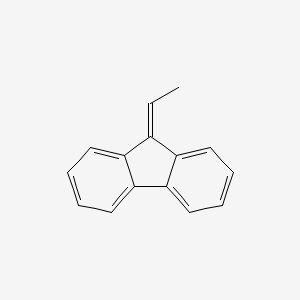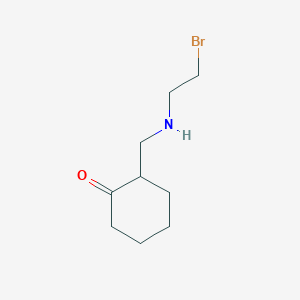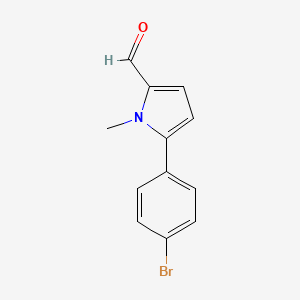
4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6(1H,5H)-Pyrimidindion, 2-(Hexahydro-1H-azepin-1-yl)- ist eine heterocyclische Verbindung, die einen Pyrimidindion-Kern mit einem Hexahydro-1H-azepin-1-yl-Substituenten aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4,6(1H,5H)-Pyrimidindion, 2-(Hexahydro-1H-azepin-1-yl)-, beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Reaktion eines geeigneten Amins mit einem Pyrimidinderivat in Gegenwart eines Cyclisierungsmittels. Die Reaktionsbedingungen erfordern häufig bestimmte Temperaturen, Lösungsmittel und Katalysatoren, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.
Industrielle Produktionsverfahren
In der industriellen Umgebung kann die Produktion dieser Verbindung große Batch- oder kontinuierliche Durchflussverfahren umfassen. Diese Verfahren sind auf Effizienz, Kosteneffektivität und Skalierbarkeit optimiert. Der Einsatz von automatisierten Reaktoren und fortschrittlichen Reinigungsverfahren stellt sicher, dass die Verbindung die erforderlichen Spezifikationen für ihre vorgesehenen Anwendungen erfüllt.
Chemische Reaktionsanalyse
Reaktionstypen
4,6(1H,5H)-Pyrimidindion, 2-(Hexahydro-1H-azepin-1-yl)-, kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was möglicherweise zu verschiedenen Derivaten führt.
Substitution: Nukleophile oder elektrophile Substitutionsreaktionen können neue Substituenten in den Pyrimidindion-Kern oder die Hexahydro-1H-azepin-1-yl-Gruppe einführen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile oder Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen, einschließlich Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig gesteuert, um die gewünschten Transformationen zu erreichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate liefern, während Substitutionsreaktionen eine breite Palette an funktionalisierten Verbindungen erzeugen können.
Wissenschaftliche Forschungsanwendungen
4,6(1H,5H)-Pyrimidindion, 2-(Hexahydro-1H-azepin-1-yl)-, hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erzeugen.
Biologie: Die Verbindung kann auf ihre potenzielle biologische Aktivität untersucht werden, einschließlich antimikrobieller oder Antikrebsaktivitäten.
Medizin: Forscher untersuchen sein Potenzial als pharmazeutisches Zwischenprodukt oder Wirkstoff in der Medikamentenentwicklung.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften, wie z. B. Polymeren oder Beschichtungen, verwendet werden.
Analyse Chemischer Reaktionen
Types of Reactions
4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrimidinedione core or the hexahydro-1H-azepin-1-yl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
4,6(1H,5H)-Pyrimidinedione, 2-(hexahydro-1H-azepin-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
Der Mechanismus, durch den 4,6(1H,5H)-Pyrimidindion, 2-(Hexahydro-1H-azepin-1-yl)-, seine Wirkungen ausübt, hängt von seiner spezifischen Anwendung ab. In einem biologischen Kontext kann die Verbindung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, deren Aktivität modulieren und zu einem therapeutischen Effekt führen. Die beteiligten Wege können die Hemmung der Enzymaktivität, die Rezeptorbindung oder die Interferenz mit zellulären Prozessen umfassen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den ähnlichen Verbindungen zu 4,6(1H,5H)-Pyrimidindion, 2-(Hexahydro-1H-azepin-1-yl)-, gehören andere Pyrimidindionderivate und heterocyclische Verbindungen mit ähnlichen Strukturen. Beispiele beinhalten:
- 4,6(1H,5H)-Pyrimidindion, 2-(Piperidin-1-yl)-
- 4,6(1H,5H)-Pyrimidindion, 2-(Morpholin-4-yl)-
Einzigartigkeit
Was 4,6(1H,5H)-Pyrimidindion, 2-(Hexahydro-1H-azepin-1-yl)-, auszeichnet, ist seine einzigartige Kombination aus dem Pyrimidindion-Kern mit der Hexahydro-1H-azepin-1-yl-Gruppe. Diese Strukturmerkmal kann unterschiedliche chemische und biologische Eigenschaften verleihen, wodurch es sich zu einer wertvollen Verbindung für die Forschung und Entwicklung in verschiedenen Bereichen entwickelt.
Eigenschaften
CAS-Nummer |
61280-30-6 |
|---|---|
Molekularformel |
C10H15N3O2 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
2-(azepan-1-yl)-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C10H15N3O2/c14-8-7-9(15)12-10(11-8)13-5-3-1-2-4-6-13/h1-7H2,(H,11,12,14,15) |
InChI-Schlüssel |
IJOREYLIDYPKAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)C2=NC(=O)CC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B12118015.png)
![3-Acetyl-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B12118028.png)





![1-(3,4-dichloro-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12118084.png)
![{[6-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid](/img/structure/B12118088.png)
![N-[2-(4-aminophenyl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12118094.png)
![Ethyl 5-methyl-5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B12118108.png)
![1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12118109.png)


